3-(Benzo[b]thiophen-3-yl)-2-methylpropanoic acid
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Overview
Description
3-(Benzo[b]thiophen-3-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[b]thiophen-3-yl)-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the Pd-catalyzed coupling reactions, such as the Sonogashira coupling reaction, which is useful for forming new carbon-carbon bonds under mild reaction conditions . Another method includes the condensation reactions like the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of benzothiophene derivatives often involves large-scale catalytic processes. These processes typically use transition metal catalysts, such as palladium or rhodium, to facilitate the formation of the benzothiophene core . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[b]thiophen-3-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
3-(Benzo[b]thiophen-3-yl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Benzo[b]thiophen-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives, such as:
2-Substituted benzo[b]thiophenes: These compounds have similar structural motifs and biological properties.
Thiophene derivatives: These compounds share the thiophene ring system and exhibit a wide range of biological activities.
Uniqueness
3-(Benzo[b]thiophen-3-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
3-(Benzo[b]thiophen-3-yl)-2-methylpropanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a benzo[b]thiophene moiety linked to a 2-methylpropanoic acid group. This structure is significant as it can influence the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that derivatives of this compound exhibit various biological activities, including anti-inflammatory effects and potential interactions with cyclooxygenase (COX) enzymes.
Anti-inflammatory Activity
One study explored the anti-inflammatory potential of related compounds in a lipopolysaccharide (LPS)-induced inflammation model in rats. The results showed that the compound significantly reduced inflammatory markers such as TNF-α and IL-1β, suggesting a mechanism involving COX inhibition and modulation of NF-κB signaling pathways .
The proposed mechanism for the anti-inflammatory activity involves binding to COX enzymes, which are critical in the inflammatory response. The ability of the compound to inhibit COX-2 activity could lead to decreased production of pro-inflammatory mediators .
Data Tables
Study | Compound | Model | Key Findings |
---|---|---|---|
Caroline et al. (2019) | This compound | LPS-induced inflammation in rats | Significant reduction in TNF-α (5.70 ± 1.04 pg/mL) and IL-1β (2.32 ± 0.28 pg/mL) levels; stabilization of body temperature during inflammation |
Case Studies
In one notable case study, researchers administered the compound to LPS-induced rats at a dosage equivalent to 500 mg/60 kg body weight. The treatment resulted in a marked decrease in inflammatory parameters, highlighting its potential as a therapeutic agent for inflammatory conditions .
Pharmacological Profile
The pharmacological profile of this compound suggests that it may possess selective properties similar to other known anti-inflammatory agents. Further studies are needed to fully elucidate its efficacy and safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Properties
Molecular Formula |
C12H12O2S |
---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
3-(1-benzothiophen-3-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H12O2S/c1-8(12(13)14)6-9-7-15-11-5-3-2-4-10(9)11/h2-5,7-8H,6H2,1H3,(H,13,14) |
InChI Key |
AFQBOUQCLVXRGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
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